![molecular formula C17H19N5O4 B12296421 2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)

2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

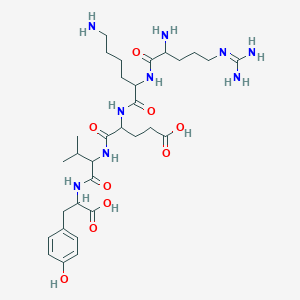

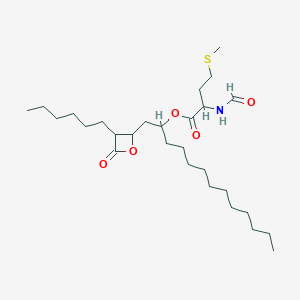

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidin 1-beta-d-ribofuranose ist eine heterocyclische Verbindung, die in den Bereichen der medizinischen Chemie und Pharmakologie großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre potenziellen therapeutischen Anwendungen, insbesondere als Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2), die eine entscheidende Rolle bei der Zellzyklusregulation und der Entstehung von Krebs spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidin 1-beta-d-ribofuranose beinhaltet typischerweise die Konstruktion des Pyrazolo[3,4-D]pyrimidin-Kerns, gefolgt von der Anbindung des Ribofuranose-Restes. Ein gängiger Syntheseweg umfasst die Kondensation von 4-Amino-3-benzylpyrazol mit einem geeigneten Pyrimidin-Vorläufer unter sauren oder basischen Bedingungen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) und Katalysatoren wie Triethylamin oder p-Toluolsulfonsäure.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die kontinuierliche Durchfluss-Synthese und automatisierte Syntheseplattformen können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidin 1-beta-d-ribofuranose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid, Kaliumpermanganat, Natriumborhydrid, Lithiumaluminiumhydrid, Alkylhalogenide und Acylchloride. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, geeignete Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit verschiedenen funktionellen Gruppen, die an den Amino- oder Benzylpositionen gebunden sind .

Wissenschaftliche Forschungsanwendungen

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidin 1-beta-d-ribofuranose hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidin 1-beta-d-ribofuranose beinhaltet die Inhibition von CDK2, einem Schlüsselenzym in der Zellzyklusregulation. Durch die Bindung an das aktive Zentrum von CDK2 verhindert die Verbindung die Phosphorylierung von Zielproteinen, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Molekular-Docking-Studien haben gezeigt, dass die Verbindung wichtige Wasserstoffbrückenbindungen mit Schlüsselresten im aktiven Zentrum von CDK2 bildet, wodurch ihre inhibitorische Potenz verstärkt wird .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the amino or benzyl positions .

Wissenschaftliche Forschungsanwendungen

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory potency .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-D]pyrimidin: Eine eng verwandte Verbindung mit ähnlichen Strukturmerkmalen und biologischen Aktivitäten.

Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin: Ein weiteres Analogon mit potenzieller CDK2-Inhibitoraktivität.

Thioglykosid-Derivate: Verbindungen mit modifizierten Zuckerresten, die verbesserte pharmakokinetische Eigenschaften aufweisen.

Einzigartigkeit

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidin 1-beta-d-ribofuranose zeichnet sich durch seine einzigartige Kombination aus Pyrazolo[3,4-D]pyrimidin-Kern und Ribofuranose-Rest aus, die zu seiner hohen Spezifität und Potenz als CDK2-Inhibitor beiträgt . Diese strukturelle Einzigartigkeit verstärkt sein Potenzial als Therapeutikum in der Krebsbehandlung .

Eigenschaften

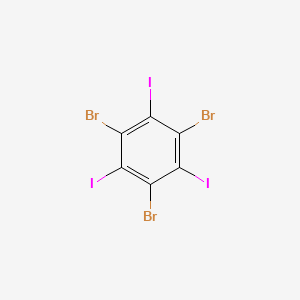

Molekularformel |

C17H19N5O4 |

|---|---|

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20) |

InChI-Schlüssel |

HNFBXNKTEDTNPF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12296343.png)

![4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione](/img/structure/B12296348.png)

![2-[3-[5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid](/img/structure/B12296377.png)

![(S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12296380.png)

![N-[1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12296396.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)